molecular formula C12H9ClN2O B13902934 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

Cat. No.: B13902934
M. Wt: 232.66 g/mol
InChI Key: DCIHPKGLYSHNQJ-UHFFFAOYSA-N
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Description

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile is a chemical compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile typically involves the reaction of 4-chlorobenzyl cyanide with appropriate reagents to form the desired oxazole derivative. One common method involves the use of a base-catalyzed cyclization reaction, where 4-chlorobenzyl cyanide is reacted with a suitable base and a methylating agent to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include substituted oxazole derivatives, amines, and other functionalized compounds that retain the core structure of the original molecule .

Scientific Research Applications

2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacological agent in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile

InChI

InChI=1S/C12H9ClN2O/c1-8-11(6-7-14)15-12(16-8)9-2-4-10(13)5-3-9/h2-5H,6H2,1H3

InChI Key

DCIHPKGLYSHNQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CC#N

Origin of Product

United States

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